molecular formula C26H26ClN3O2 B251003 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

货号: B251003
分子量: 448 g/mol
InChI 键: BBIXURRLZQEIBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

科学研究应用

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Another area of research is the potential use of this compound in cancer therapy. p38 MAPK is known to play a role in tumor growth and survival, and inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo.
This compound has also been studied for its potential neuroprotective effects. p38 MAPK is known to be involved in neuronal apoptosis and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of these diseases.

作用机制

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, UV radiation, and oxidative stress, and its activation leads to the phosphorylation of downstream targets, including transcription factors and other kinases. Inhibition of p38 MAPK by this compound prevents the phosphorylation of these targets, leading to the inhibition of various cellular processes, including inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of p38 MAPK by this compound leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo. This compound has also been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the advantages of using 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its specificity for p38 MAPK. This compound has been shown to selectively inhibit p38 MAPK without affecting other MAPK pathways, such as ERK and JNK. This specificity allows for the study of the specific role of p38 MAPK in various cellular processes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.

未来方向

There are several future directions for the study of 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. The development of more potent and selective inhibitors may allow for the study of the specific role of p38 MAPK in various cellular processes.
Another area of research is the potential use of this compound in combination therapy with other drugs. This compound has been shown to have synergistic effects with other drugs, such as chemotherapeutic agents and other kinase inhibitors. The combination of this compound with other drugs may lead to enhanced therapeutic effects in various diseases.
Finally, the potential use of this compound in clinical trials for various diseases should be explored. Although this compound has shown promising results in preclinical studies, its effectiveness and safety in humans need to be evaluated in clinical trials. The development of this compound as a therapeutic agent may lead to new treatments for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

合成方法

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multistep process starting from 4-chloroacetophenone. The first step involves the reaction of 4-chloroacetophenone with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate and DMF to yield 4-(4-(2-methylbenzoyl)piperazin-1-yl)acetophenone. The second step involves the reaction of the intermediate product with 4-bromoaniline in the presence of cesium carbonate and DMF to yield this compound (this compound).

属性

分子式

C26H26ClN3O2

分子量

448 g/mol

IUPAC 名称

2-(4-chlorophenyl)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O2/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-25(31)18-20-6-8-21(27)9-7-20/h2-13H,14-18H2,1H3,(H,28,31)

InChI 键

BBIXURRLZQEIBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

规范 SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。